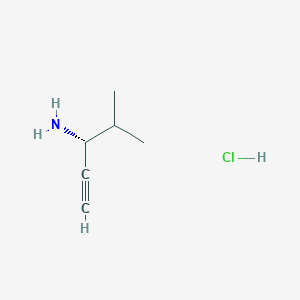

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

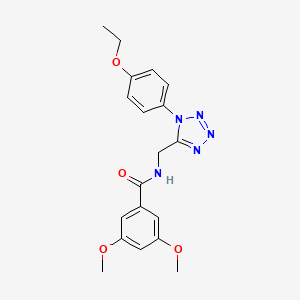

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAA is a derivative of propargylamine and is structurally similar to monoamine oxidase inhibitors (MAOIs).

Scientific Research Applications

Uncovering Selectivity in Actinide and Lanthanide Separation

Research has focused on amine-type reagents for the separation of trivalent actinides and lanthanides in nuclear waste management. Studies on compounds like tetrakis(2-pyridylmethyl)-1,2-ethylenediamine and its derivatives have provided insights into their selectivity for Americium over Europium, highlighting their potential in spent nuclear fuel reprocessing. Density Functional Theory (DFT) calculations suggest that the interaction between the ligands and metal cations shows some degree of covalent character, with Am(iii) complexes exhibiting relatively more covalency. Such findings are crucial for designing efficient extraction and separation processes for nuclear waste management (Huang et al., 2018).

Catalytic Applications in Organic Synthesis

The reactivity of alkylpalladium complexes towards nucleophiles, such as primary and secondary amines, has been explored for potential applications in catalytic reactions. These studies have shown that certain complexes can facilitate stable transamination products, opening new avenues in Buchwald-Hartwig amination reactions, a method widely used for forming carbon-nitrogen bonds in the synthesis of pharmaceuticals and organic materials (Esposito et al., 2008).

Pharmaceutical Salt Formation Process Monitoring

In pharmaceutical manufacturing, the monitoring of salt formation processes is crucial. Fourier Transform Infrared (FT-IR) spectroscopy with an Attenuated Total Reflectance (ATR) probe has been used for in-line monitoring of hydrochloride salt formation, demonstrating the ability to monitor the reaction in real-time and optimize product yield. This approach has significant implications for the pharmaceutical industry, ensuring the quality and consistency of active pharmaceutical ingredients (Lin et al., 2006).

Innovative Approaches to Molecular Synthesis

The synthesis and characterization of novel compounds, including their application as corrosion inhibitors or in the development of new materials and drugs, are key areas of research. For example, studies on Schiff base organotin(IV) complexes have explored their potential as anticancer drugs, indicating a promising avenue for the development of new therapeutic agents (Basu Baul et al., 2009).

properties

IUPAC Name |

(3R)-4-methylpent-1-yn-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N.ClH/c1-4-6(7)5(2)3;/h1,5-6H,7H2,2-3H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJKGROALSOIGU-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C#C)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-4-Methylpent-1-yn-3-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

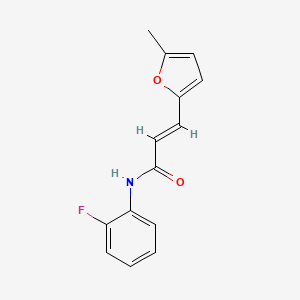

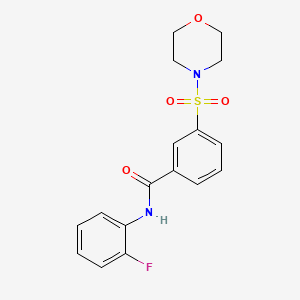

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorophenethyl)furan-2-carboxamide](/img/structure/B2440218.png)

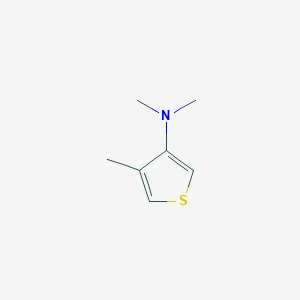

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2440219.png)

![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)